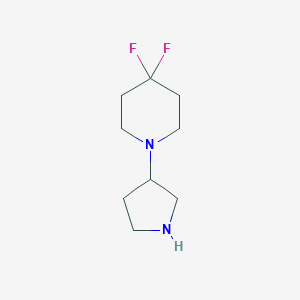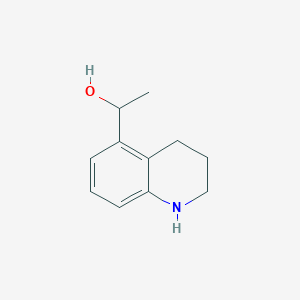
1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound consists of a tetrahydroquinoline ring system with an ethan-1-ol group attached at the 5-position.
Preparation Methods
The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reduction of quinoline derivatives followed by functionalization at the 5-position. Industrial production methods may involve catalytic hydrogenation of quinoline derivatives under specific conditions to yield the desired product.
Chemical Reactions Analysis
1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced further to form more saturated derivatives.
Substitution: The ethan-1-ol group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol can be compared with other similar compounds such as:
1-(1,2,3,4-Tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar structure but with a ketone group instead of an alcohol group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound features a chloroacetyl group and a methoxy group, making it distinct in its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydroquinolin-5-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2,4,6,8,12-13H,3,5,7H2,1H3 |
InChI Key |
MYOLWRSZWXGBAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2CCCNC2=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride](/img/structure/B13330818.png)
![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
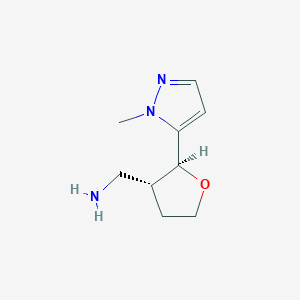
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
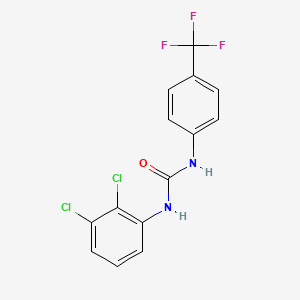

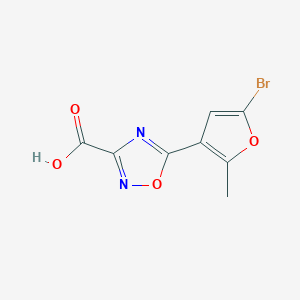
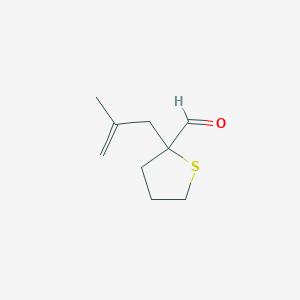
![2-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13330868.png)
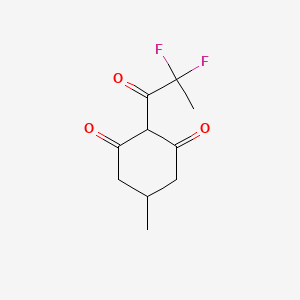
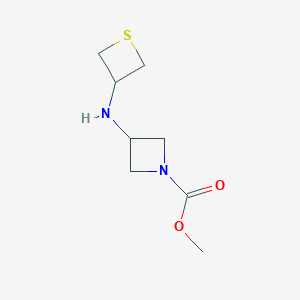
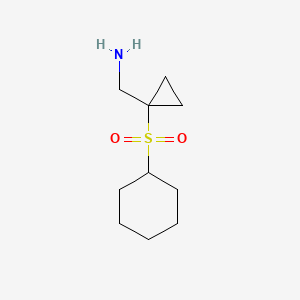
![7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B13330892.png)
